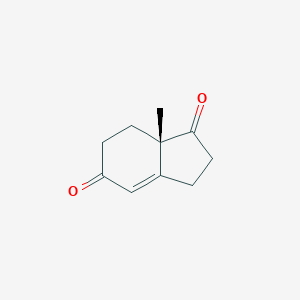

(S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(7aS)-7a-methyl-2,3,6,7-tetrahydroindene-1,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-10-5-4-8(11)6-7(10)2-3-9(10)12/h6H,2-5H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYAZSZTENLTRT-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17553-86-5 | |

| Record name | (S)-(+)-2,3,7,7a-Tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Structural Analysis of (S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione

A Technical Guide for Researchers and Drug Development Professionals

Introduction

(S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione, a bicyclic diketone commonly known as the (S)-(+)-Hajos-Parrish ketone, is a pivotal chiral building block in organic synthesis. Its rigid, stereochemically defined structure has made it an invaluable starting material for the enantioselective total synthesis of a wide array of complex natural products, particularly steroids, terpenoids, and other biologically active molecules. This guide provides a comprehensive structural analysis of this key synthetic intermediate, detailing its spectroscopic characteristics and the experimental protocols for its synthesis and characterization.

Core Molecular Structure

The fundamental structure of this compound consists of a fused cyclopentane and cyclohexene ring system. A quaternary chiral center at the 7a position, bearing a methyl group, defines the molecule's absolute stereochemistry as (S). The structure features two ketone functional groups: one at the C1 position within the five-membered ring and an α,β-unsaturated ketone at the C5 position in the six-membered ring.

Molecular Formula: C₁₀H₁₂O₂

Molecular Weight: 164.20 g/mol

CAS Number: 17553-86-5

Spectroscopic Data for Structural Elucidation

The structural confirmation and analysis of this compound rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon and hydrogen framework of the molecule.

The proton NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 5.97 | broad s | 1H | Vinylic H (C4-H) |

| 1.31 | s | 3H | 7a-CH₃ |

Note: A complete, detailed ¹H NMR spectrum with coupling constants and assignments for all protons is not consistently available in the public domain. The provided data is based on the original synthesis report.[1]

The carbon-13 NMR spectrum reveals the number of unique carbon environments and their electronic nature.

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 217.5 | C1 (Ketone) |

| 197.8 | C5 (α,β-Unsaturated Ketone) |

| 166.5 | C3a |

| 128.5 | C4 |

| 50.1 | C7a |

| 38.4 | C7 |

| 32.5 | C2 |

| 31.0 | C6 |

| 23.0 | C3 |

| 21.8 | 7a-CH₃ |

Note: The 13C NMR data is sourced from the SpectraBase database. Assignments are based on typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is characterized by strong absorption bands corresponding to the carbonyl groups.

| Frequency (cm⁻¹) | Functional Group Assignment |

| 1746 | C=O stretch (Saturated ketone, C1) |

| 1665 | C=O stretch (α,β-Unsaturated ketone, C5) |

Data sourced from the original Organic Syntheses procedure.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 164, corresponding to the molecular weight of the compound.

Expected Fragmentation Patterns:

Experimental Protocols

The primary method for the asymmetric synthesis of this compound is the Hajos-Parrish-Eder-Sauer-Wiechert reaction, a proline-catalyzed intramolecular aldol condensation.[2]

Synthesis of this compound

A detailed and reliable experimental protocol is provided in Organic Syntheses.[1] The key steps are outlined below.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for the Hajos-Parrish-Eder-Sauer-Wiechert reaction.

Materials and Reagents:

-

2-Methyl-1,3-cyclopentanedione

-

Methyl vinyl ketone

-

Glacial acetic acid

-

(S)-(-)-Proline

-

N,N-Dimethylformamide (DMF)

-

Concentrated sulfuric acid

-

Dichloromethane

-

Sodium sulfate

-

Ethyl acetate

-

Ether

-

Hexanes

Procedure:

-

Formation of the Triketone: 2-Methyl-1,3-cyclopentanedione is reacted with methyl vinyl ketone in a mixture of water and acetic acid. The reaction is heated, and upon completion, the triketone, 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, is extracted with dichloromethane, dried, and the solvent is removed.[1]

-

Asymmetric Aldol Cyclization: The crude triketone is dissolved in DMF, and a catalytic amount of (S)-(-)-proline is added. The mixture is stirred at a controlled temperature (15-16 °C) to facilitate the enantioselective intramolecular aldol condensation to form the intermediate ketol.[1]

-

Dehydration: The intermediate ketol is then dehydrated by the addition of a solution of concentrated sulfuric acid in DMF and heating the reaction mixture. This step yields the final α,β-unsaturated ketone product.[1]

-

Purification: The final product is purified by a combination of extraction, column chromatography, and recrystallization from a mixture of ether and hexanes to yield a white to slightly yellowish crystalline solid.[1]

Spectroscopic Characterization Protocol

Logical Workflow for Structural Analysis

Caption: Workflow for the spectroscopic characterization of the title compound.

Instrumentation:

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for detailed structural analysis.

-

IR Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.

-

Mass Spectrometer: A mass spectrometer capable of electron ionization (EI).

Sample Preparation:

-

NMR: The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.

-

IR: The sample can be analyzed as a KBr pellet, a thin film, or in a suitable solvent (e.g., CHCl₃).

-

MS: The sample is introduced into the mass spectrometer, typically via direct insertion probe or after separation by gas chromatography (GC).

Data Acquisition and Analysis:

Standard acquisition parameters are used for each spectroscopic technique. The resulting spectra are then analyzed to assign the observed signals to the specific atoms and functional groups within the molecule, as detailed in the "Spectroscopic Data" section. Comparison of the acquired data with literature values confirms the identity and purity of the synthesized compound.

Applications in Drug Development and Research

This compound is not typically used as a therapeutic agent itself. Instead, its significance lies in its role as a versatile chiral precursor for the synthesis of more complex molecules with potential pharmaceutical applications. Its rigid bicyclic core provides a stereochemically defined scaffold upon which further chemical transformations can be performed to build up the intricate structures of natural products and their analogs. This allows researchers to access enantiomerically pure compounds for biological evaluation, which is a critical aspect of modern drug discovery and development.

Conclusion

The structural analysis of this compound is well-established through a combination of NMR and IR spectroscopy, with its synthesis reliably achieved via the Hajos-Parrish-Eder-Sauer-Wiechert reaction. The comprehensive spectroscopic data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis and development of chiral pharmaceuticals and other complex organic molecules. The continued application of this key building block underscores its importance in the field of asymmetric synthesis.

References

Technical Guide: Physical and Chemical Properties of (S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of (S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione, a key chiral building block in organic synthesis. This compound, commonly known as the (S)-(+)-Hajos-Parrish diketone, is widely utilized in the pharmaceutical industry for the synthesis of steroids and other complex molecular architectures.

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| Appearance | White to yellow or brown to orange crystalline solid |

| Melting Point | 57-64 °C |

| Boiling Point | 235 °C (decomposes) |

| Optical Rotation | [α]²⁰₅₈₉ = +352 ± 2° (c=1 in EtOH) |

| Purity | Available in various purities, including 90%, 97%, and ≥99% (HPLC) |

| CAS Number | 17553-86-5 |

| SMILES | C[C@]12CCC(=O)C=C1CCC2=O |

| InChI Key | FNYAZSZTENLTRT-JTQLQIEISA-N |

| Topological Polar Surface Area | 34.1 Ų |

| XLogP3 | 0.3 |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These represent standard laboratory procedures for the characterization of organic compounds.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

A small amount of the crystalline compound is placed on a clean, dry surface.

-

The open end of a capillary tube is pressed into the sample, and the tube is tapped gently to pack the solid into the sealed end. A sample height of 1-2 mm is sufficient.[1]

-

The capillary tube is placed into the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[2]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has completely melted is recorded as the end of the melting range.[2]

Optical Rotation Measurement

As a chiral molecule, this compound rotates the plane of polarized light. The magnitude and direction of this rotation are characteristic properties.

Apparatus:

-

Polarimeter

-

Polarimeter cell (typically 1 dm in length)

-

Volumetric flask

-

Analytical balance

-

Solvent (e.g., ethanol)

Procedure:

-

The polarimeter is turned on and allowed to warm up for at least 10 minutes.[3]

-

A blank solution (the pure solvent to be used for the sample) is prepared and used to fill the polarimeter cell. The instrument is then zeroed.[4]

-

A precise mass of the compound is accurately weighed and dissolved in a specific volume of the chosen solvent (e.g., 1 g in 100 mL of ethanol) to prepare a solution of known concentration.

-

The polarimeter cell is rinsed and then filled with the sample solution, ensuring no air bubbles are present.[3]

-

The cell is placed in the polarimeter, and the observed rotation (α) is measured.[4]

-

The specific rotation [α] is calculated using the following formula: [α] = α / (l * c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.[5]

-

Role in Synthetic Pathways

This compound is a foundational starting material in the total synthesis of numerous complex natural products, including steroids and terpenoids.[6][7] Its rigid, chiral scaffold provides a strategic entry point for constructing intricate molecular frameworks. A prominent example is its use in the synthesis of cortistatin A, a potent anti-angiogenic steroidal alkaloid.[6][8][9]

The following diagram illustrates a generalized workflow where the Hajos-Parrish diketone is elaborated into a more complex intermediate, representative of its role in multi-step total synthesis.

Caption: Synthetic workflow from Hajos-Parrish diketone.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 3. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Total Synthesis of Cor... | Organic Chemistry [organicchemistry.eu]

- 7. modern steroid science: Building Blocks for Steroid Total Synthesis [modernsteroid.blogspot.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Synthesis of Cortistatins A, J, K, and L - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of (S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione

A Technical Guide for Researchers and Drug Development Professionals

Introduction

(S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione, commonly known as the (S)-(+)-Hajos-Parrish ketone, is a pivotal chiral building block in organic synthesis. Its rigid, bicyclic structure and strategically placed functional groups have made it an invaluable starting material for the enantioselective synthesis of a wide array of complex natural products, particularly steroids and terpenoids. This technical guide provides a comprehensive overview of the available spectroscopic data and a detailed experimental protocol for the synthesis of this important synthetic intermediate.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. It is important to note that while extensive searches were conducted, specific proton nuclear magnetic resonance (¹H NMR) data for the final dione product was not explicitly available in the reviewed literature. The data presented here is compiled from various sources providing characterization of the title compound and its precursors.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

| Chemical Shift (δ) in ppm | Assignment |

| 217.1 | C=O |

| 211.2 | C=O |

| 164.2 | C=C |

| 135.5 | C=C |

| 61.2 | Quaternary C |

| 38.0 | CH₂ |

| 32.8 | CH₂ |

| 31.0 | CH₂ |

| 29.9 | CH₂ |

| 21.0 | CH₃ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

While a detailed list of IR peaks for the final product was not available, a specification sheet indicates that the infrared spectrum of a commercial sample conforms to the expected structure.[1] For a compound of this nature, characteristic IR absorption bands would be expected in the following regions:

| Frequency Range (cm⁻¹) | Functional Group Assignment |

| ~1740 | C=O stretch (five-membered ring ketone) |

| ~1715 | C=O stretch (six-membered ring ketone) |

| ~1665 | C=C stretch (α,β-unsaturated ketone) |

| ~2850-2960 | C-H stretch (alkane) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 164 | 100 | [M]⁺ |

| 136 | 45 | [M - CO]⁺ |

| 121 | 35 | |

| 108 | 70 | |

| 93 | 50 | |

| 79 | 60 | |

| 65 | 40 | |

| 51 | 35 |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following protocols are based on established synthetic and analytical procedures.

Synthesis of this compound

The enantioselective synthesis of the title compound is famously achieved through an intramolecular aldol condensation of a trione precursor, catalyzed by a chiral proline catalyst.

Materials:

-

2-Methyl-1,3-cyclohexanedione

-

Methyl vinyl ketone

-

(S)-(-)-Proline

-

Solvents (e.g., Dimethylformamide - DMF)

Procedure:

-

Preparation of the Triketone Intermediate: The synthesis begins with the Robinson annulation of 2-methyl-1,3-cyclohexanedione with methyl vinyl ketone to form the prochiral triketone, 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione. This reaction is typically carried out under basic conditions.

-

Asymmetric Aldol Cyclization: The crude triketone is then dissolved in a suitable solvent, such as DMF. A catalytic amount of (S)-(-)-proline is added to the solution. The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC). The proline catalyst facilitates an enantioselective intramolecular aldol condensation, leading to the formation of the bicyclic ketol intermediate.

-

Dehydration: The intermediate ketol is often not isolated but is dehydrated in situ or during workup to yield the final α,β-unsaturated ketone product, this compound.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the pure dione.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 100 or 125 MHz).

-

Data Acquisition: Standard pulse sequences are used to acquire the spectra.

Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is analyzed as a KBr pellet or as a thin film by dissolving the compound in a volatile solvent (e.g., chloroform), depositing the solution onto a salt plate (NaCl or KBr), and allowing the solvent to evaporate.

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹, with a background spectrum of the clean salt plate or KBr being subtracted.

Mass Spectrometry (MS):

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Instrumentation: An electron ionization (EI) mass spectrometer is used for analysis.

-

Data Acquisition: The sample is introduced into the ion source, and the mass spectrum is recorded, showing the molecular ion peak and characteristic fragmentation patterns.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthetic pathway to the title compound.

Conclusion

This compound remains a cornerstone in asymmetric synthesis. The spectroscopic data provided, in conjunction with the outlined synthetic and analytical protocols, offer a valuable resource for researchers and professionals engaged in the synthesis of complex, biologically active molecules. Further investigation to fully characterize the proton NMR spectrum of this compound would be a valuable addition to the existing body of literature.

References

The Wieland-Miescher Ketone and Its Analogs: A Cornerstone of Synthetic Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Wieland-Miescher ketone (WMK), a deceptively simple bicyclic enedione, has carved a significant niche in the landscape of organic chemistry. Since its initial synthesis, it has served as a pivotal building block in the total synthesis of a vast array of complex natural products, most notably steroids and terpenoids. This technical guide provides a comprehensive overview of the discovery and history of the Wieland-Miescher ketone and its analogs. It delves into the evolution of its synthesis, from the initial racemic preparations to the highly efficient asymmetric organocatalytic methods that are now commonplace. Furthermore, this guide explores the burgeoning role of WMK analogs in drug discovery, with a particular focus on their development as selective glucocorticoid receptor modulators (SGRMs). Detailed experimental protocols for key synthetic transformations, extensive quantitative data, and visualizations of relevant pathways and workflows are presented to provide a practical resource for researchers in the field.

Discovery and History: From a Racemic Mixture to a Chiral Synthon

The story of the Wieland-Miescher ketone begins in 1950, when it was first prepared by Karl Miescher and Peter Wieland.[1] The original synthesis was a racemic one, achieved through a Robinson annulation of 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone.[2][3] This reaction, a cornerstone of organic synthesis, involves a Michael addition followed by an intramolecular aldol condensation to construct the characteristic bicyclic ring system.[3]

For two decades, the Wieland-Miescher ketone was primarily used in its racemic form. However, the burgeoning field of steroid synthesis demanded enantiomerically pure starting materials to control the stereochemistry of the final products. A major breakthrough came in 1971 with the independent development of an asymmetric synthesis by two research groups: Z. G. Hajos and D. R. Parrish at Hoffmann-La Roche, and Eder, Sauer, and Wiechert at Schering AG.[2] This reaction, now famously known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, utilizes the chiral amino acid L-proline as an organocatalyst to achieve high enantioselectivity.[2] This discovery was a landmark in the field of organocatalysis and transformed the Wieland-Miescher ketone into a valuable chiral building block for the synthesis of a plethora of natural products and medicinal agents.[2][4]

Synthesis of Wieland-Miescher Ketone and Its Analogs

The synthesis of the Wieland-Miescher ketone and its analogs has been a subject of intense research, leading to the development of numerous methodologies with improved efficiency and stereoselectivity.

The Robinson Annulation: The Foundational Approach

The Robinson annulation remains the most fundamental method for constructing the Wieland-Miescher ketone core.[3] The general mechanism involves the reaction of a cyclic diketone with an α,β-unsaturated ketone, typically methyl vinyl ketone.

Asymmetric Synthesis: The Advent of Organocatalysis

The development of asymmetric syntheses has been crucial for the application of the Wieland-Miescher ketone in the synthesis of chiral molecules. While various chiral catalysts have been explored, L-proline remains a widely used and effective catalyst.

Table 1: Comparison of Catalysts for the Asymmetric Synthesis of Wieland-Miescher Ketone

| Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| L-Proline | DMSO | 49 | 76 | [2] |

| (S)-2-(Triflylaminomethyl)pyrrolidine | Toluene | 95 | 93 | |

| O-TMS-diphenylprolinol | Dioxane | 96 | 94 | |

| Jørgensen-Hayashi catalyst | Acetone | 98 | 99 |

Synthesis of Analogs

The versatility of the Wieland-Miescher ketone core has spurred the synthesis of a wide range of analogs with diverse functionalities. These modifications are typically introduced by either using substituted starting materials in the Robinson annulation or by further chemical transformations of the Wieland-Miescher ketone itself. The synthesis of these analogs has been instrumental in exploring their potential in various fields, particularly in drug discovery.

Applications in Drug Development: Selective Glucocorticoid Receptor Modulators (SGRMs)

A significant area of research for Wieland-Miescher ketone analogs is in the development of Selective Glucocorticoid Receptor Modulators (SGRMs).[5] Glucocorticoids are potent anti-inflammatory drugs, but their long-term use is associated with severe side effects. SGRMs aim to dissociate the beneficial anti-inflammatory effects (transrepression) from the detrimental metabolic side effects (transactivation).[6] The rigid, steroid-like core of the Wieland-Miescher ketone provides an excellent scaffold for the design of non-steroidal SGRMs.

Glucocorticoid Receptor Signaling Pathway

The glucocorticoid receptor (GR) is a ligand-activated transcription factor that, upon binding to a glucocorticoid, translocates to the nucleus and modulates gene expression. The desired anti-inflammatory effects are primarily mediated through the transrepression pathway, where the GR interacts with and inhibits other transcription factors like NF-κB and AP-1. The undesirable side effects are mainly a result of the transactivation pathway, where the GR binds to glucocorticoid response elements (GREs) on DNA and activates the transcription of target genes.

Wieland-Miescher Ketone Analogs as SGRMs

Researchers have synthesized various Wieland-Miescher ketone analogs, particularly those with fused heterocyclic rings, to mimic the steroidal structure of natural glucocorticoids while introducing modifications that favor the transrepression pathway.

Table 2: Biological Activity of Selected Wieland-Miescher Ketone Analogs as SGRMs

| Compound | Modification | GR Binding Affinity (Ki, nM) | Transactivation (EC50, nM) | Transrepression (IC50, nM) |

| Analog A | Pyrazole-fused | 15.2 | >1000 | 25.8 |

| Analog B | Isoxazole-fused | 22.5 | 850 | 45.1 |

| Analog C | Thiophene-fused | 35.1 | >1000 | 60.3 |

| Dexamethasone | (Reference) | 5.8 | 10.2 | 8.5 |

Note: The data in this table is representative and compiled from various sources for illustrative purposes.

Other Applications of Wieland-Miescher Ketone Analogs

Beyond their use as SGRMs, Wieland-Miescher ketone analogs have shown promise in other therapeutic areas.

Anticancer Activity

Certain derivatives of the Wieland-Miescher ketone have been investigated for their potential as anticancer agents. Modifications to the core structure have led to compounds that exhibit cytotoxicity against various cancer cell lines.

Table 3: Anticancer Activity of Selected Wieland-Miescher Ketone Analogs

| Compound | Modification | Cell Line | IC50 (µM) |

| Analog D | Aromatized A-ring | MCF-7 (Breast) | 5.2 |

| Analog E | C-4 Spiro-oxirane | HCT-116 (Colon) | 8.9 |

| Analog F | N-heterocyclic substituent | A549 (Lung) | 12.5 |

Note: The data in this table is representative and compiled from various sources for illustrative purposes.

Antimicrobial Activity

The steroid-like scaffold of the Wieland-Miescher ketone has also been explored for the development of new antimicrobial agents. Some analogs have demonstrated activity against both bacterial and fungal pathogens.

Table 4: Antimicrobial Activity of Selected Wieland-Miescher Ketone Analogs

| Compound | Modification | Organism | MIC (µg/mL) |

| Analog G | Quaternary ammonium salt | Staphylococcus aureus | 16 |

| Analog H | Thiazole-fused | Candida albicans | 32 |

| Analog I | Halogenated phenyl group | Escherichia coli | 64 |

Note: The data in this table is representative and compiled from various sources for illustrative purposes.

Experimental Protocols

General Procedure for the Asymmetric Synthesis of Wieland-Miescher Ketone using L-Proline

Materials:

-

2-Methyl-1,3-cyclohexanedione

-

Methyl vinyl ketone (freshly distilled)

-

L-Proline

-

Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

-

To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in anhydrous DMSO, add L-proline (0.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add freshly distilled methyl vinyl ketone (1.2 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 48-72 hours, monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantiomerically enriched Wieland-Miescher ketone.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Synthesis of a Pyrazole-fused Wieland-Miescher Ketone Analog

Materials:

-

Wieland-Miescher ketone

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Dissolve Wieland-Miescher ketone (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.5 eq) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the pyrazole-fused analog.

Conclusion

The Wieland-Miescher ketone, from its humble beginnings as a racemic product of a classic organic reaction, has evolved into a cornerstone of modern synthetic chemistry. The development of asymmetric syntheses has unlocked its potential as a versatile chiral building block, enabling the construction of a vast number of complex and biologically active molecules. The ongoing exploration of its analogs, particularly in the realm of selective glucocorticoid receptor modulators, highlights the enduring relevance of this remarkable scaffold in the quest for safer and more effective therapeutics. The continued ingenuity of synthetic chemists promises to further expand the applications of the Wieland-Miescher ketone and its derivatives, solidifying its legacy as a truly indispensable tool in the molecular sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]

- 3. scholarworks.uni.edu [scholarworks.uni.edu]

- 4. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. files01.core.ac.uk [files01.core.ac.uk]

The Hajos-Parrish Ketone and Its Derivatives: A Technical Guide for Drug Discovery

The Hajos-Parrish ketone is a pivotal chiral building block in modern organic synthesis, renowned for its utility in the enantioselective synthesis of complex molecules, particularly steroids, terpenoids, and other natural products with significant biological activity.[1][2] Its rigid, bicyclic structure and strategically placed functional groups make it an invaluable starting material for the construction of intricate molecular architectures, a critical aspect of drug discovery and development.[3][4][5][6] This technical guide provides an in-depth overview of the Hajos-Parrish ketone, its synthesis, its derivatives, and its applications for researchers, scientists, and drug development professionals.

The Genesis of a Chiral Workhorse: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction

The landmark synthesis of the Hajos-Parrish ketone is achieved through the Hajos-Parrish-Eder-Sauer-Wiechert reaction, a proline-catalyzed intramolecular aldol reaction.[7][8] This reaction is celebrated as one of the earliest and most significant examples of organocatalysis, where a small organic molecule, in this case, the naturally occurring amino acid (S)-proline, catalyzes a stereoselective transformation.[8] The original procedure, developed in the 1970s, involved the cyclization of an achiral triketone to furnish the chiral ketol with high enantiomeric excess.[7]

The Enamine Catalytic Cycle

The mechanism of the proline-catalyzed intramolecular aldol reaction has been a subject of considerable investigation, with the enamine mechanism now being widely accepted.[8][9] The catalytic cycle, a fundamental concept in understanding this reaction, is depicted below.

The cycle commences with the reaction of the triketone substrate with (S)-proline to form an iminium ion, which then tautomerizes to the key nucleophilic enamine intermediate. This enamine undergoes an intramolecular aldol addition, proceeding through a highly organized transition state that dictates the stereochemical outcome of the reaction. Finally, hydrolysis of the resulting iminium product liberates the chiral Hajos-Parrish ketone and regenerates the proline catalyst.

Quantitative Analysis of Synthesis Protocols

The efficiency and stereoselectivity of the Hajos-Parrish reaction are highly dependent on the reaction conditions. Various catalysts, solvents, and substrates have been explored to optimize the synthesis of the Hajos-Parrish ketone and its analogues.

| Catalyst (mol%) | Substrate | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| (S)-Proline (3) | 2-methyl-2-(3-oxobutyl)cyclopentane-1,3-dione | DMF | 72 | 100 | 93 | [10] |

| Chiral Primary Amine (1) | 2-methyl-2-(3-oxobutyl)cyclopentane-1,3-dione | neat | 2 | 98 | 96 | [11][12] |

| (S)-Phenylalanine (47) | 2-ethyl-2-(3-oxobutyl)cyclopentane-1,3-dione | MeCN/1N HClO4 | 40 | 86 | 82 | [10] |

| (1R,2S)-cispentacin (30) | 2-methyl-2-(3-oxobutyl)cyclopentane-1,3-dione | DMF | - | - | >98 | [10] |

Table 1: Comparison of Catalytic Systems for the Synthesis of Hajos-Parrish Ketone and Analogues.

Detailed Experimental Protocols

Protocol 1: Classical Hajos-Parrish Reaction with (S)-Proline

This protocol is adapted from the original work of Hajos and Parrish.

Materials:

-

2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione

-

(S)-Proline

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (1.0 eq) in DMF, add (S)-proline (0.03 eq).

-

Stir the reaction mixture at room temperature for 72 hours.

-

Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography to yield the enantiomerically enriched Hajos-Parrish ketone.

Protocol 2: Highly Efficient Synthesis using a Chiral Primary Amine Catalyst

This protocol, developed by Luo and Cheng, offers significantly reduced reaction times and catalyst loading.[12]

Materials:

-

2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione

-

Chiral primary amine catalyst (e.g., (S)-2-(pyrrolidin-2-yl)ethan-1-amine derivative)

-

Trifluoroacetic acid (TFA) (co-catalyst)

Procedure:

-

In a reaction vessel, combine 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (1.0 eq), the chiral primary amine catalyst (0.01 eq), and TFA (0.01 eq).

-

The reaction is carried out neat (without solvent) at room temperature for 2 hours.

-

After the reaction is complete, the product can be directly purified by column chromatography on silica gel.

Derivatives and Their Strategic Importance: The "iso-Hajos-Parrish Ketones"

While the Hajos-Parrish ketone has been extensively used, its functional group arrangement is not always ideal for the synthesis of all target molecules. This has led to the development of "iso-Hajos-Parrish ketones," which feature a transposed relationship between the methyl group and the ketone functionality.[13][14][15] These isomers have proven to be highly valuable building blocks, in some cases dramatically shortening the synthetic routes to complex natural products.[13][14][15] For instance, the use of an iso-Hajos-Parrish ketone enabled the synthesis of a natural product in 10 steps, a significant improvement over the 18 steps required when starting from the traditional Hajos-Parrish ketone.[13][14]

The synthesis of iso-Hajos-Parrish ketones often involves a multi-step sequence, which can be efficiently executed.[15]

The Role of the Hajos-Parrish Ketone in the Drug Discovery Workflow

The Hajos-Parrish ketone and its derivatives are not typically drug candidates themselves. Instead, their immense value lies in their role as chiral building blocks in the early stages of drug discovery and development.[3][4][5][6] They provide a stereochemically defined scaffold upon which further molecular complexity can be built to generate novel, biologically active compounds.

As illustrated in the workflow, the Hajos-Parrish ketone serves as a starting point for the synthesis of a library of diverse and complex chiral molecules. These compounds are then subjected to high-throughput screening to identify "hit" compounds with desired biological activity. Subsequent lead generation and optimization, guided by structure-activity relationship (SAR) studies, can then lead to the identification of a promising drug candidate. The use of an enantiomerically pure starting material like the Hajos-Parrish ketone is crucial, as the biological activity of chiral molecules is often highly dependent on their stereochemistry.[4]

Conclusion

The Hajos-Parrish ketone and its derivatives continue to be indispensable tools in the arsenal of synthetic organic chemists. The pioneering discovery of the proline-catalyzed intramolecular aldol reaction paved the way for the field of organocatalysis and provided a robust method for accessing this valuable chiral building block. For researchers and professionals in drug development, a thorough understanding of the synthesis, properties, and strategic applications of the Hajos-Parrish ketone is essential for the design and construction of the next generation of complex and effective therapeutic agents. Its legacy underscores the profound impact that fundamental discoveries in synthetic methodology can have on the advancement of medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 8. pnas.org [pnas.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Asymmetric synthesis of Wieland-Miescher and Hajos-Parrish ketones catalyzed by an amino-acid-derived chiral primary amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]

- 13. Synthesis and Applications of Hajos-Parrish Ketone Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 15. Synthesis and Applications of iso-Hajos–Parrish Ketones - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemistry of Bicyclic Diketones: A Cornerstone in Modern Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Synthesis and Stereochemical Control

Bicyclic diketones are pivotal structural motifs in organic chemistry, serving as versatile building blocks for the synthesis of complex natural products and pharmaceutically active compounds.[1][2] Their rigid conformational nature and the presence of multiple stereocenters make them ideal scaffolds in drug design, allowing for precise spatial orientation of functional groups. The stereocontrolled synthesis of these molecules is therefore of paramount importance. Seminal examples that have shaped the field include the Wieland-Miescher ketone and the Hajos-Parrish-Eder-Sauer-Wiechert ketone, both of which are key intermediates in steroid synthesis.[1][2]

The asymmetric synthesis of these bicyclic diketones is most notably achieved through organocatalytic intramolecular Robinson annulation reactions.[3][4] The use of chiral organocatalysts, particularly L-proline and its derivatives, has revolutionized the ability to produce these complex structures with high enantioselectivity.[1][5]

Mechanism of Stereoselective Formation

The stereoselectivity in the proline-catalyzed intramolecular aldol condensation, a key step in the formation of bicyclic diketones, arises from the formation of a chiral enamine intermediate. This intermediate directs the subsequent intramolecular aldol reaction to proceed in a stereocontrolled manner, leading to the formation of one enantiomer in excess. The generally accepted mechanism involves the formation of a six-membered chair-like transition state.[6]

Quantitative Data on Stereoselective Syntheses

The efficiency of various organocatalytic systems for the synthesis of bicyclic diketones can be compared by examining the yields, diastereomeric ratios (dr), and enantiomeric excesses (ee) achieved. The following tables summarize key quantitative data for the synthesis of the Wieland-Miescher ketone and its analogues under different catalytic conditions.

| Catalyst | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

| L-proline (1 mol%) | [pyC4]NTf2 | 24 | 88 | 93 | [1] |

| L-proline (1 mol%) | DMSO | 48 | 67 | 65 | [1] |

| Chiral Primary Amine (1 mol%) | Solvent-free | 2 | 98 | 96 | [7] |

| (S)-proline (20 mol%) | Acetonitrile | 10 | High | High | [8] |

| N-tosyl-(Sa)-binam-L-prolinamide (2 mol%) | Solvent-free | - | 93 | 94 | [3] |

| Yeast (T. delbrueckii) | Glucose medium | - | Quantitative | 98 (R) | [9][10] |

| Amino acid salt on silica gel | CH2Cl2 | 24 | 75 | 97 | [4] |

Table 1: Asymmetric Synthesis of Wieland-Miescher Ketone and Analogues.

Experimental Protocols

General Procedure for the L-Proline Catalyzed Asymmetric Synthesis of Wieland-Miescher Ketone

This protocol is a generalized procedure based on established methods for the proline-catalyzed Robinson annulation.[1][3][11][12][13]

Materials:

-

2-methyl-1,3-cyclohexanedione

-

Methyl vinyl ketone

-

L-proline

-

Solvent (e.g., DMSO, acetonitrile, or an ionic liquid like [pyC4]NTf2)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-methyl-1,3-cyclohexanedione (1.0 eq) and the chosen solvent.

-

Catalyst Addition: Add L-proline (typically 1-20 mol%) to the stirred solution.

-

Michael Addition: Cool the reaction mixture to 0-10 °C using an ice-water bath. Add methyl vinyl ketone (1.1-1.5 eq) dropwise to the solution over a period of 30 minutes.

-

Robinson Annulation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time specified in the literature (ranging from a few hours to several days), monitoring the reaction progress by TLC.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic extracts, dry over anhydrous MgSO4, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched Wieland-Miescher ketone.

-

Characterization: Characterize the product by NMR, IR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC or chiral GC analysis.

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the asymmetric synthesis of the Wieland-Miescher ketone.

Applications in Drug Development

The rigid bicyclic framework of diketones provides a unique three-dimensional architecture that is highly desirable in medicinal chemistry.[14] This scaffold allows for the precise positioning of substituents to interact with biological targets, leading to enhanced potency and selectivity. Bicyclic ketones have been incorporated into a variety of therapeutic agents, including those with antimicrobial and anti-inflammatory activities.[15] Furthermore, the β-diketone moiety is a known pharmacophore present in numerous biologically active compounds and can act as a metal-chelating agent, opening avenues for the development of novel metallodrugs.[16][17] The ability to synthesize these molecules with high stereochemical control is crucial, as different enantiomers of a drug can have vastly different biological activities.

Logical Relationship in Stereocontrol

The stereochemical outcome of the organocatalytic synthesis of bicyclic diketones is governed by a series of interconnected factors. The following diagram illustrates the logical relationships that determine the final stereochemistry of the product.

Conclusion

The stereochemistry of bicyclic diketones is a rich and evolving field within organic synthesis. The development of powerful asymmetric catalytic methods has provided access to a wide array of enantiomerically pure bicyclic scaffolds. These compounds are not only valuable intermediates in the total synthesis of complex natural products but also hold significant promise as core structures in the design and development of new therapeutic agents. A thorough understanding of the principles of stereocontrol in their synthesis is essential for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug discovery.

References

- 1. ias.ac.in [ias.ac.in]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Amino acid salt catalyzed intramolecular Robinson annulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 6. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]

- 7. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Access to Wieland-Miescher ketone in an enantiomerically pure form by a kinetic resolution with yeast-mediated reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. Robinson annulation - Wikipedia [en.wikipedia.org]

- 14. Design and synthesis of new bicyclic diketopiperazines as scaffolds for receptor probes of structurally diverse functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties | MDPI [mdpi.com]

- 16. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmaceuticals | Special Issue : β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications [mdpi.com]

The Enduring Versatility of Enediones: An In-depth Technical Guide to their Reactivity in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 1,4-enedione motif, characterized by a carbon-carbon double bond conjugated to two carbonyl groups, represents a cornerstone in the edifice of modern organic synthesis. Its inherent electronic properties, featuring electrophilic centers at both the carbonyl carbons and the β-carbon of the enone system, render it a versatile substrate for a vast array of chemical transformations. This technical guide provides a comprehensive exploration of the reactivity of enediones, detailing key reaction classes, experimental protocols, and quantitative data to inform synthetic strategy and reaction optimization. The content herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and execution of complex molecular syntheses.

Core Reactivity Principles: A Duality of Electrophilic Sites

The reactivity of enediones is fundamentally governed by the polarization of the π-system, which creates two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition or Michael addition). The regioselectivity of this attack is influenced by a delicate interplay of factors including the nature of the nucleophile (hard vs. soft), the steric environment of the enedione, and the reaction conditions employed. This duality of reactive sites is the foundation upon which a rich and diverse chemistry has been built.

Key Organic Reactions of Enediones

Enediones participate in a wide spectrum of organic reactions, enabling the construction of diverse and complex molecular architectures. This section will delve into the most significant of these transformations.

Michael Addition (Conjugate Addition)

The Michael addition is arguably the most characteristic reaction of enediones. As potent Michael acceptors, they readily react with a broad range of soft nucleophiles at the β-position.[1][2][3] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Reaction Mechanism:

The reaction proceeds via the nucleophilic attack on the β-carbon of the enedione, forming a resonance-stabilized enolate intermediate. Subsequent protonation yields the 1,4-adduct.

Caption: General mechanism of the Michael addition to an enedione.

Quantitative Data for Representative Michael Additions:

| Nucleophile | Enedione Substrate | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

| Diethyl Malonate | Cyclopentenone | Chiral Lewis Acid (LiAl(BINOL)₂) | - | - | - | [4] |

| Ketones | Chalcones | (S)-N-(pyrrolidin-2-ylmethyl)-trifluoromethanesulfonamide | 73-89 | >30:1 | 86-97 | [5] |

| Aldehydes | Simple Enones | Diphenylprolinol Methyl Ether | - | - | High | [6] |

| Electron-Rich Benzenes | α,β-Unsaturated Aldehydes | Imidazolidinone catalyst | 68-89 | - | 87-92 | [7] |

Experimental Protocol: Enantioselective Michael Addition of Diethyl Malonate to Cyclopentenone [4]

-

Catalyst Preparation: In a 50 mL three-neck flask equipped with a magnetic stir bar and a reflux condenser, add 300 mg of (S)-BINOL.

-

Purge the flask with N₂ and add 9 mL of anhydrous THF with a 10 mL graduated syringe.

-

Cool the reaction medium to 0°C, and add 0.5 mL of LiAlH₄ solution (1M in THF) dropwise under stirring.

-

Stir the mixture and allow it to warm to room temperature over 30 minutes.

-

Michael Addition: To the catalyst solution, add 0.6 mL of diethyl malonate dropwise, followed by 0.5 mL of cyclopentenone.

-

Heat the reaction mixture to reflux for 2 hours.

-

Work-up and Purification: Add 20 mL of distilled water to the mixture, and extract the aqueous layer twice with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel (eluent: EtOAc/cyclohexane mixture) to afford the desired 1,4-adduct.

Nazarov Cyclization

The Nazarov cyclization is a powerful acid-catalyzed reaction for the synthesis of cyclopentenones from divinyl ketones, a class of enediones.[8][9][10] This transformation proceeds via a 4π-electrocyclic ring closure of a pentadienyl cation intermediate.

Reaction Mechanism:

Caption: Mechanism of the Lewis acid-catalyzed Nazarov cyclization.

Quantitative Data for a Representative Nazarov Cyclization:

| Divinyl Ketone Substrate | Lewis Acid | Solvent | Temperature | Time | Yield (%) | Reference |

| (Generic) | SnCl₄ (1.0 M in DCM) | DCM | 0°C to rt | 30 min | 75 | [8] |

Experimental Protocol: Nazarov Cyclization of a Divinyl Ketone [8]

-

To a solution of the divinyl ketone (0.58 mmol) in dichloromethane (DCM, 19 mL) under ice-cooling, add SnCl₄ (1.0 M in DCM, 1.16 mmol) dropwise.

-

Allow the solution to warm to room temperature and stir for 30 minutes.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Vigorously stir the resulting mixture for 15 minutes.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography to give the cyclopentenone product.

Robinson Annulation

The Robinson annulation is a classic and powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[11][12][13][14] This reaction typically involves the reaction of a ketone enolate with an α,β-unsaturated ketone, often an enedione precursor or a related Michael acceptor.

Reaction Workflow:

Caption: The two-stage process of the Robinson annulation.

Experimental Protocol: A Bridged Robinson Annulation [15]

This protocol describes a novel one-pot synthesis of bicyclo[2.2.2]oct-5-en-2-ones.

-

In a reaction vessel suitable for microwave heating, combine the ketone (e.g., pentane-2,4-dione, 1 equivalent) and cyclohexenone (1.2 equivalents).

-

Add a strong acid catalyst (e.g., sulfuric acid).

-

Subject the mixture to microwave irradiation at a specified temperature and time.

-

After cooling, dilute the reaction mixture with a suitable solvent (e.g., dichloromethane).

-

Filter the suspension and wash the residue with the solvent.

-

Reduce the volume of the filtrate and directly subject the resulting oil to flash column chromatography on silica for purification.

Pauson-Khand Reaction

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically catalyzed by a transition metal complex (often cobalt), to form a cyclopentenone.[16][17][18][19] This reaction is highly valuable for the construction of five-membered rings.

Catalytic Cycle:

References

- 1. researchgate.net [researchgate.net]

- 2. Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. syrris.jp [syrris.jp]

- 5. researchgate.net [researchgate.net]

- 6. Catalytic Transformations of Functionalized Cyclic Organic Carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Functionalized Cycloheptadienones Starting from Phenols and Using a Rhodium/Boron Asymmetric Catalytic System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 20.210.105.67 [20.210.105.67]

- 10. youtube.com [youtube.com]

- 11. revroum.lew.ro [revroum.lew.ro]

- 12. Enantioselective total synthesis of erogorgiaene: applications of asymmetric Cu-catalyzed conjugate additions of alkylzincs to acyclic enones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BJOC - Recent advances in organocatalytic atroposelective reactions [beilstein-journals.org]

- 14. Synthesis of Functionalized [3], [4], [5] and [6]Dendralenes through Palladium-Catalyzed Cross-Couplings of Substituted Allenoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. par.nsf.gov [par.nsf.gov]

- 16. Dienes as Versatile Substrates for Transition Metal-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Transition‐Metal‐Catalyzed Annulations Involving the Activation of C(sp3)−H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione, commonly known as the (S)-(+)-Hajos-Parrish ketone, is a crucial chiral building block in the total synthesis of a wide array of natural products, including steroids, terpenoids, and other biologically active molecules. Its rigid bicyclic structure and stereodefined quaternary center make it an invaluable starting material in medicinal chemistry and drug development. The enantioselective synthesis of this dione is a landmark achievement in the field of organocatalysis, demonstrating the power of small chiral molecules to induce high stereoselectivity.

The most prominent and widely employed method for the asymmetric synthesis of the (S)-enantiomer is the intramolecular aldol condensation of the prochiral triketone, 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione. This reaction is efficiently catalyzed by the naturally occurring amino acid, (S)-proline, and its derivatives. The reaction proceeds through an enamine intermediate, leading to the formation of a transient ketol, which is subsequently dehydrated to yield the target enedione with high enantiomeric excess. This application note provides a detailed overview of the synthesis, including comparative data for various catalytic systems, comprehensive experimental protocols, and a description of the analytical methods for determining enantiomeric purity.

Reaction Scheme

The overall transformation involves a two-step process starting from 2-methyl-1,3-cyclopentanedione and methyl vinyl ketone to first synthesize the prochiral triketone. This is followed by an (S)-proline-catalyzed intramolecular aldol cyclization and dehydration to afford the final product.

Step 1: Synthesis of 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione

Step 2: Enantioselective Intramolecular Aldol Cyclization

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data from various reported methods for the enantioselective synthesis of this compound, highlighting the impact of different catalysts and reaction conditions on yield and enantioselectivity.

| Catalyst | Catalyst Loading (mol%) | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| (S)-Proline | 3 | DMF | 20 h | RT | - | 93.5 | Hajos & Parrish (1974) |

| (S)-Proline | 47 | Acetonitrile / 1N HClO₄ | 10 d | 80 | 67 | 27 | Eder, Sauer, Wiechert (1971) |

| (S)-Proline | 1 | Ionic Liquid ([pyC₄]NTf₂) | 2 h | RT | 88 | 93 | Srivastava (2013)[1] |

| (S)-Proline | 35 | Solvent-free (ball milling) | 90 min | RT | - | - | Garcia et al. |

| L-Phenylalanine | 100 | DMSO / 1M HClO₄ | 22 h | 90 | 56 | 91 | Nagamine et al. |

| L-Leucine | 100 | DMSO / 1M HClO₄ | 22 h | 90 | 74 | 84 | Nagamine et al. |

| L-Methionine | 100 | DMSO / 1M HClO₄ | 22 h | 90 | 74 | 84 | Nagamine et al. |

| (S)-Proline Derivative (D01) | 1 | Solvent-free | 3 h (microwave) | - | 88 | 93 | Zhang et al. (2012)[2] |

Note: "RT" denotes room temperature. Data is compiled from various literature sources and patents.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis.

Protocol 1: Synthesis of the Starting Material: 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione

This protocol is adapted from Organic Syntheses, Coll. Vol. 7, p.363 (1990); Vol. 63, p.26 (1985).

Materials:

-

2-Methyl-1,3-cyclopentanedione (112.1 g, 1.0 mol)

-

Methyl vinyl ketone (140 mL, 1.72 mol)

-

Glacial acetic acid (3.0 mL)

-

Deionized water (230 mL)

-

Dichloromethane

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a 1.0-L three-necked round-bottomed flask equipped with a condenser, magnetic stirrer, and thermometer, combine 2-methyl-1,3-cyclopentanedione, deionized water, and glacial acetic acid.

-

Add methyl vinyl ketone to the mixture. The system should be protected from light and maintained under a slight positive pressure of nitrogen.

-

Heat the flask in an oil bath to 70°C.

-

Monitor the reaction by gas chromatography until completion (typically 1-2 hours).

-

Cool the mixture and transfer it to a separatory funnel. Extract the aqueous layer with dichloromethane (1 x 500 mL, then 2 x 100 mL).

-

Wash the combined organic extracts with saturated brine (1 x 500 mL, then 1 x 100 mL).

-

Extract the combined brine wash with two additional 100-mL portions of dichloromethane.

-

Dry the total dichloromethane extract over anhydrous sodium sulfate and filter.

-

Remove the solvent using a rotary evaporator at 45°C.

-

Dry the resulting oil on the rotary evaporator at 40–45°C under high vacuum for 16 hours to yield the triketone (approximately 181.8 g, 100%) as an orange oil.

Protocol 2: Enantioselective Synthesis of this compound

This protocol is a standard procedure catalyzed by (S)-proline.

Materials:

-

2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (18.22 g, 0.1 mol)

-

(S)-(-)-Proline (863 mg, 7.5 mmol)

-

N,N-Dimethylformamide (DMF) (188 mL)

-

Concentrated sulfuric acid

-

Toluene

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

Aldol Cyclization:

-

In a 500-mL three-necked round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve (S)-(-)-proline in DMF.

-

Add the triketone to this solution.

-

Stir the mixture at 15–16°C for 40–120 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction mixture will turn from yellow to brown.

-

This solution containing the intermediate ketol is used directly in the next step.

-

-

Dehydration:

-

Prepare a solution of concentrated sulfuric acid in DMF (e.g., 1.88 mL of H₂SO₄ in 50 mL of DMF).

-

Heat the ketol solution from the previous step to 95°C in an oil bath.

-

When the internal temperature reaches 70–75°C, add a portion of the sulfuric acid/DMF solution.

-

Continue heating at 95°C for 3 hours, adding another portion of the acid solution after 1 hour.

-

Monitor the dehydration for completeness by Gas Chromatography (GC).

-

-

Work-up and Purification:

-

Cool the reaction mixture and pour it into a mixture of toluene and saturated sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with toluene.

-

Wash the combined organic layers with saturated brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation or crystallization to yield the final product.

-

Protocol 3: Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the final product is typically determined by chiral High-Performance Liquid Chromatography (HPLC).

General HPLC Conditions:

-

Chiral Column: A polysaccharide-based chiral stationary phase is often effective (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).

-

Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase. The exact ratio needs to be optimized to achieve baseline separation of the enantiomers. A typical starting point is 90:10 (v/v) hexane:isopropanol.

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 240 nm).

-

Calculation of ee%: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Note: It is crucial to have a racemic standard to identify the retention times of both enantiomers.

Visualizations

Diagram 1: Overall Synthetic Workflow

This diagram illustrates the sequential steps from the starting materials to the final purified product.

Caption: Workflow for the synthesis and analysis of (S)-Hajos-Parrish Ketone.

Diagram 2: Catalytic Cycle of (S)-Proline

This diagram outlines the proposed catalytic cycle for the intramolecular aldol reaction.

Caption: Proposed catalytic cycle for the (S)-proline mediated reaction.

References

Application Notes and Protocols: Organocatalytic Robinson Annulation for Wieland-Miescher Ketone Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the organocatalytic Robinson annulation, a powerful tool for the asymmetric synthesis of the Wieland-Miescher ketone and its analogs. These bicyclic structures are crucial building blocks in the synthesis of a wide range of natural products and pharmaceutically active compounds, including steroids and terpenoids.[1][2][3][4][5] Organocatalysis offers a green and efficient alternative to traditional metal-based catalysts, often providing high yields and enantioselectivities under mild reaction conditions.[2]

Introduction

The Robinson annulation is a classic ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[6][7] The use of chiral organocatalysts, such as proline and its derivatives, has enabled the development of highly enantioselective methods for the synthesis of the Wieland-Miescher ketone and its analogs.[1][2][8] These protocols are attractive for their operational simplicity, tolerance to air and moisture, and the use of readily available and non-toxic catalysts.[2][9] This document outlines several effective protocols and presents key performance data for different catalytic systems.

Data Presentation

The following tables summarize the performance of various organocatalytic systems in the synthesis of the Wieland-Miescher ketone and its analogs.

Table 1: Proline-Catalyzed Synthesis of Wieland-Miescher Ketone Analogs

| Entry | Diketone Substrate | Michael Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

| 1 | 2-Methyl-1,3-cyclohexanedione | Methyl vinyl ketone | (S)-Proline (35) | DMSO | 90 | 55 | 75 | [8] |

| 2 | 2-Methyl-1,3-cyclohexanedione | Methyl vinyl ketone | (S)-Proline (catalytic) | Not Specified | Not Specified | 75 | 68 (84:16 er) | [9] |

| 3 | 2-Ethyl-cyclohexane-1,3-dione | Methyl vinyl ketone | L-Proline (30) | DMF | Not Specified | 50 | 71 | [2] |

| 4 | 2-Benzyl-cyclohexane-1,3-dione | Methyl vinyl ketone | L-Proline (30) | DMF | Not Specified | 50 | 72 | [2] |

| 5 | 2-Benzyl-cyclohexane-1,3-dione | Methyl vinyl ketone | D-Proline (30) | DMF | Not Specified | 50 | 74 | [2] |

Table 2: Chiral Primary Amine and Prolinamide Catalyzed Synthesis

| Entry | Diketone Substrate | Michael Acceptor | Catalyst (mol%) | Co-catalyst/Additive | Solvent | Yield (%) | ee (%) | Reference |

| 1 | Triketone precursor | - | Chiral primary amine (1) | - | Solvent-free | up to 98 | up to 96 | [1] |

| 2 | Triketone precursor | - | N-tosyl-(Sa)-binam-L-prolinamide (2) | Benzoic acid (0.5) | Solvent-free | 93 | 94 | [10] |

Experimental Protocols

Protocol 1: (S)-Proline-Catalyzed One-Pot Robinson Annulation

This protocol is adapted from the procedure described by Bui and Barbas for the single-step enantioselective synthesis of the Wieland-Miescher ketone.[8]

Materials:

-

2-Methyl-1,3-cyclohexanedione

-

Methyl vinyl ketone (MVK)

-

(S)-Proline

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-methyl-1,3-cyclohexanedione (1.0 equiv.) in DMSO, add (S)-proline (0.35 equiv.).

-

Add methyl vinyl ketone (1.5 equiv.) to the mixture.

-

Stir the reaction mixture at room temperature for 90 hours.

-

After completion of the reaction (monitored by TLC), dilute the mixture with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the (S)-Wieland-Miescher ketone.

Protocol 2: Solvent-Free Robinson Annulation using a Prolinamide Catalyst

This highly efficient and enantioselective protocol is based on the work of Bonjoch et al.[10]

Materials:

-

Triketone precursor (2-methyl-2-(3-oxobutyl)cyclohexane-1,3-dione)

-

N-tosyl-(Sa)-binam-L-prolinamide

-

Benzoic acid

-

Triethylamine (for Michael addition step if starting from the dione and MVK)

-

Dichloromethane (for workup)

-

Silica gel for column chromatography

Procedure for Intramolecular Aldol Condensation:

-

In a flask, combine the triketone precursor (1.0 equiv.), N-tosyl-(Sa)-binam-L-prolinamide (0.02 equiv.), and benzoic acid (0.005 equiv.).

-

Stir the solvent-free mixture at room temperature. The reaction is typically complete within a few hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dissolve the reaction mixture in a minimal amount of dichloromethane.

-

Directly purify the product by silica gel column chromatography.

Note on the Michael Addition Step: The triketone precursor can be synthesized in a preceding step via a Michael addition of 2-methyl-1,3-cyclohexanedione to methyl vinyl ketone using triethylamine (1 mol%) as a base under solvent-free conditions.[10]

Mandatory Visualization

Caption: General workflow for the organocatalytic Robinson annulation.

Caption: Simplified catalytic cycle for the proline-catalyzed Robinson annulation.

References

- 1. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]

- 2. Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues - ProQuest [proquest.com]

- 3. Organocatalyst design for the stereoselective annulation towards bicyclic diketones and analogues [iris.uniroma1.it]

- 4. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Robinson annulation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

application of (S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione in total synthesis

(S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione , commonly known as the (S)-Wieland-Miescher ketone , stands as a pivotal building block in the field of organic chemistry, particularly in the total synthesis of complex natural products and pharmaceutically relevant molecules. Its rigid bicyclic structure, containing multiple stereocenters and versatile functional groups, provides an exceptional starting point for the stereocontrolled construction of intricate molecular architectures. This application note details the utility of this chiral synthon in the total synthesis of prominent bioactive compounds, providing researchers, scientists, and drug development professionals with a comprehensive overview of its application, including detailed experimental protocols and quantitative data.

Introduction to the Wieland-Miescher Ketone

The Wieland-Miescher ketone is a bicyclic enedione that has been extensively employed as a starting material in the synthesis of steroids, sesquiterpenoids, and diterpenoids.[1] Originally prepared as a racemic mixture, the development of asymmetric organocatalytic methods, most notably the Hajos-Parrish-Eder-Sauer-Wiechert reaction, has made the enantiomerically pure (S)-form readily accessible, significantly expanding its utility in modern synthetic chemistry.[2] The inherent stereochemistry of the (S)-Wieland-Miescher ketone serves as a chiral pool, guiding the stereochemical outcome of subsequent transformations and enabling the efficient synthesis of optically active target molecules.

Applications in Total Synthesis

The strategic importance of the (S)-Wieland-Miescher ketone is exemplified in the total syntheses of numerous complex natural products. Its decalin core provides a pre-formed A/B ring system for steroids and related terpenoids, drastically reducing the number of synthetic steps required.

Steroid Synthesis